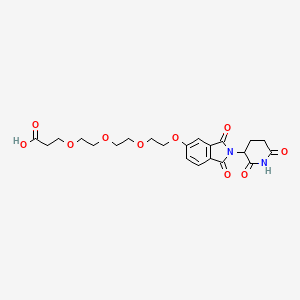

Thalidomide-PEG4-COOH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thalidomide-PEG4-COOH is a useful research compound. Its molecular formula is C22H26N2O10 and its molecular weight is 478.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Thalidomide-PEG4-COOH is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its potent biological activities, especially in the treatment of various cancers and inflammatory diseases. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Thalidomide and its derivatives, including this compound, exert their biological effects primarily through the modulation of the ubiquitin-proteasome system via cereblon (CRBN), an E3 ubiquitin ligase. The interaction between thalidomide derivatives and CRBN leads to the targeted degradation of specific proteins involved in cancer progression and immune response regulation.

Key Mechanisms:

- CRBN Interaction: Thalidomide binds to CRBN, forming a complex that facilitates the ubiquitination and subsequent degradation of target proteins such as Ikaros family zinc finger proteins and SALL4, which are crucial for cell proliferation and survival in certain cancers .

- Cytokine Modulation: Thalidomide is known to inhibit pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, thereby modulating immune responses .

- Angiogenesis Regulation: The compound has anti-angiogenic properties, inhibiting factors that promote blood vessel formation in tumors .

2. Therapeutic Applications

This compound is being investigated for its potential therapeutic applications in various conditions:

Cancer Treatment:

- Multiple Myeloma: Thalidomide has shown efficacy in treating multiple myeloma by inhibiting tumor cell adhesion and reducing cytokine levels that support tumor growth .

- Solid Tumors: Research indicates that thalidomide derivatives can also target solid tumors by inducing apoptosis and inhibiting angiogenesis .

Inflammatory Diseases:

Thalidomide has been repurposed for conditions such as:

- Erythema Nodosum Leprosum: It is effective in managing this painful inflammatory complication associated with leprosy .

- Autoimmune Disorders: The drug has been used to treat diseases like rheumatoid arthritis and lupus erythematosus due to its immunomodulatory effects .

3. Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches.

Case Studies:

- Degradation of SALL4: A study demonstrated that thalidomide promotes the degradation of SALL4 in embryonic stem cells via CRL4 CRBN-dependent mechanisms. This degradation was observed to be dose-dependent without affecting SALL4 mRNA levels, indicating a post-transcriptional regulatory mechanism .

- BRD4 Degradation: In another study, thalidomide derivatives were shown to induce degradation of BRD4, a protein implicated in cancer progression. The degradation was confirmed through time-course experiments demonstrating significant reductions in BRD4 levels after treatment with this compound .

4. Data Tables

The following table summarizes key findings related to the biological activity of this compound:

5. Conclusion

This compound represents a promising avenue for therapeutic intervention in cancer and inflammatory diseases due to its ability to modulate critical cellular pathways through CRBN-mediated protein degradation. Ongoing research continues to elucidate its mechanisms and expand its potential applications across various medical fields.

科学的研究の応用

Therapeutic Applications

Thalidomide and Its Derivatives:

Thalidomide was originally developed as a sedative but was withdrawn from the market due to its teratogenic effects. However, it has been repurposed for treating several conditions, including:

- Multiple Myeloma: Thalidomide is now an approved treatment for multiple myeloma, demonstrating significant efficacy in improving patient outcomes.

- Erythema Nodosum Leprosum: It is also used to manage this painful skin condition associated with leprosy.

- Inflammatory Diseases: Recent studies suggest potential benefits in treating inflammatory bowel diseases like Crohn’s disease and fibrosing diseases such as pulmonary fibrosis and graft-versus-host disease .

Case Study Insights:

A notable case reported a 63-year-old woman with thalidomide embryopathy, illustrating the long-term implications of thalidomide exposure. Despite its historical context, ongoing research explores thalidomide's use in modern therapeutics, including its role in managing severe COVID-19 symptoms .

Drug Delivery Systems

Polyethylene Glycol Conjugation:

The conjugation of thalidomide with PEG (specifically PEG4) enhances its pharmacokinetic properties. The addition of PEG improves:

- Solubility: Increased solubility in aqueous environments facilitates better absorption and distribution within the body.

- Stability: PEGylation can protect the drug from enzymatic degradation, prolonging its therapeutic effects.

- Targeted Delivery: PEGylated compounds can be designed to target specific tissues or cells, reducing off-target effects and enhancing efficacy.

Synthesis Techniques:

Recent advancements in synthetic methodologies allow for the efficient production of thalidomide-PEG4-COOH. For instance, a study demonstrated the synthesis of protein degraders using thalidomide derivatives through optimized conditions that prevent unwanted side reactions .

Targeted Protein Degradation

PROTAC Technology:

Thalidomide derivatives are increasingly being utilized in the development of proteolysis-targeting chimeras (PROTACs). These molecules harness the cellular ubiquitin-proteasome system to selectively degrade target proteins associated with diseases:

- Mechanism: PROTACs link a target protein to an E3 ligase via a thalidomide moiety, leading to ubiquitination and subsequent degradation of the target protein.

- Applications: This approach has shown promise in cancer therapy by degrading oncogenic proteins that drive tumor growth .

Research and Development

Molecular Mechanisms:

Research continues to elucidate the molecular mechanisms through which thalidomide exerts its effects. Studies have identified cereblon as a critical protein involved in mediating both the therapeutic and teratogenic effects of thalidomide . Understanding these pathways is essential for designing safer derivatives that retain therapeutic efficacy without teratogenic risks.

Summary of Key Findings

特性

IUPAC Name |

3-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O10/c25-18-4-3-17(20(28)23-18)24-21(29)15-2-1-14(13-16(15)22(24)30)34-12-11-33-10-9-32-8-7-31-6-5-19(26)27/h1-2,13,17H,3-12H2,(H,26,27)(H,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAFPDYXTYKEQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O10 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。